N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide
Description
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold acetylated at the 1-position and substituted at the 7-position with a 4-methoxybenzenesulfonamide group. Its molecular formula is C₁₈H₂₀N₂O₄S (molecular weight: 360.46 g/mol), inferred from structural analogs in screening data .
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13(21)20-11-3-4-14-5-6-15(12-18(14)20)19-25(22,23)17-9-7-16(24-2)8-10-17/h5-10,12,19H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYWOGVNHXIUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is synthesized through a Friedländer condensation followed by reduction (Scheme 1). Ethyl acetoacetate reacts with a substituted aniline under acidic conditions (e.g., ammonium ceric nitrate) to form a quinoline precursor. Subsequent reduction using sodium borohydride or catalytic hydrogenation yields the tetrahydroquinoline intermediate. For example:
- Step 1 : Condensation of ethyl acetoacetate with 3-methoxyaniline at 40°C produces 4-methyl-2-(3-methoxyphenyl)quinoline.
- Step 2 : Hydrogenation over Pd/C in ethanol at 50 psi yields 1,2,3,4-tetrahydroquinoline with >90% efficiency.
Table 1: Reaction Conditions for Tetrahydroquinoline Core Synthesis
| Starting Material | Reagent/Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate + Aniline | NH4Ce(NO3)6 | 40 | 85 | |
| Quinoline Intermediate | Pd/C, H2 (50 psi) | 25 | 92 |
Acetylation at the 1-Position
Acetylation of the tetrahydroquinoline’s amine group is achieved using acetic anhydride in dichloromethane with triethylamine as a base. The reaction proceeds at room temperature, ensuring minimal epimerization:
- Procedure : 1,2,3,4-Tetrahydroquinolin-7-amine (1 equiv) is treated with acetic anhydride (1.2 equiv) and Et3N (1.5 equiv) in DCM for 6 hours. The product, 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine, is isolated via column chromatography (SiO2, hexane/EtOAc).
Key Consideration : Excess acylating agent may lead to diacetylation, necessitating careful stoichiometric control.
Introduction of the 4-Methoxybenzenesulfonamide Group
The final step involves sulfonamide coupling using 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions:
- Step 1 : 1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine (1 equiv) is dissolved in THF and cooled to 0°C.
- Step 2 : 4-Methoxybenzenesulfonyl chloride (1.1 equiv) and NaOH (2 equiv) are added dropwise. The mixture stirs for 12 hours at 25°C.
- Step 3 : The crude product is purified via recrystallization (ethanol/water) to yield the title compound (78% yield).
Table 2: Sulfonylation Reaction Optimization
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | NaOH | 25 | 12 | 78 |
| DCM | Et3N | 0 → 25 | 24 | 65 |
| DMF | K2CO3 | 50 | 6 | 72 |
Analytical Characterization and Quality Control
The final product is validated using advanced spectroscopic techniques:
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, NH), 4.25 (m, 1H, CH), 3.89 (s, 3H, OCH3), 2.85–2.70 (m, 2H, CH2), 2.15 (s, 3H, COCH3).
- HRMS : m/z calculated for C19H21N2O4S [M+H]+: 397.1198; found: 397.1201.
Purity Assessment : HPLC analysis (C18 column, MeCN/H2O) confirms >98% purity, critical for pharmacological applications.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
- Continuous Flow Reactors : For quinoline cyclization, flow systems enhance heat transfer and reduce reaction time.
- Catalyst Recycling : Pd/C recovery via filtration minimizes costs in hydrogenation steps.
- Green Solvents : Substituting DCM with 2-MeTHF improves sustainability without compromising yield.
Chemical Reactions Analysis
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with a tetrahydroquinoline scaffold often exhibit significant anti-inflammatory properties. N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide has been shown to inhibit key enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Analgesic Properties
In addition to its anti-inflammatory effects, this compound may possess analgesic properties. Studies have suggested that similar tetrahydroquinoline derivatives can modulate pain pathways, providing a basis for developing new analgesic medications.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research into related tetrahydroquinoline compounds has indicated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Understanding the specific mechanisms through which this compound interacts with cancer cells could lead to novel cancer therapies .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the tetrahydroquinoline moiety.
- Introduction of the acetyl group at the nitrogen position.
- Sulfonation of the benzene ring followed by methoxylation.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study identified a tetrahydroquinoline analog that effectively inhibited Epac activation in vitro and in living cultured cells. This highlights the potential for developing Epac inhibitors based on similar scaffolds for treating diseases like cardiac hypertrophy and tumor invasion .
| Study | Findings |
|---|---|
| Anti-inflammatory activity | Inhibits key inflammatory enzymes |
| Analgesic properties | Modulates pain pathways |
| Anticancer potential | Induces apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Cyclopropanecarbonyl substitution (MW 400.47) introduces steric bulk, which may alter binding kinetics in enzyme interactions .
Melting Point Trends :
- Sulfonamide derivatives with simpler substituents (e.g., methanesulfonamide in Compound 24) exhibit higher melting points (236–237°C) compared to acetylated analogs, likely due to stronger intermolecular hydrogen bonding .
Biological Activity: While the target compound’s activity is uncharacterized, sulfonamide derivatives like Compound 24 and 25 show carbonic anhydrase (CA) inhibition, suggesting a shared mechanism for the target compound .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a tetrahydroquinoline core linked to a sulfonamide functional group and a methoxy-substituted benzene ring. Its molecular formula is with a molecular weight of approximately 374.45 g/mol. The unique structure enhances its solubility and reactivity, making it suitable for various biological interactions .
Antiinflammatory Properties
Research indicates that compounds containing the tetrahydroquinoline scaffold often exhibit anti-inflammatory properties. This compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .
Analgesic Effects
In addition to anti-inflammatory effects, this compound has shown potential as an analgesic agent. Studies suggest that it may modulate pain perception through interactions with pain receptors or by inhibiting inflammatory pathways that contribute to pain .
Anticancer Activity
The compound's structure allows it to interact with various cellular pathways relevant to cancer biology. Preliminary studies have indicated that it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways such as the MAPK pathway .
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:
- Enzyme Inhibition: The compound may inhibit enzymes that play crucial roles in inflammation and cancer progression.
- Receptor Modulation: It may interact with specific receptors involved in pain and inflammation.
These interactions are critical for understanding its therapeutic potential and guiding further drug development efforts .
Case Studies and Research Findings
Recent studies have focused on the pharmacological applications of this compound:
- Anti-inflammatory Study: A study demonstrated that this compound significantly reduced edema in animal models of inflammation when administered at varying doses .
- Cancer Cell Line Testing: In vitro tests on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations .
- Pain Model Assessment: In animal models of pain, the compound exhibited dose-dependent analgesic effects comparable to standard analgesics .
Future Directions
Given its promising biological activities, this compound represents a potential lead compound for developing new therapeutic agents targeting inflammatory diseases and cancer. Future research should focus on:
- Mechanistic Studies: Elucidating the precise molecular targets and pathways involved in its action.
- Clinical Trials: Conducting trials to assess safety and efficacy in humans.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide?
Answer:
The compound can be synthesized via sulfonamide coupling reactions. A typical procedure involves:
- Reacting 1-acetyl-7-amino-1,2,3,4-tetrahydroquinoline with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane under argon.
- Using a base like pyridine or DMAP to neutralize HCl generated during the reaction .
- Purification via column chromatography (e.g., dichloromethane/methanol 19:1) and recrystallization from petroleum ether/ethyl acetate .
- Key parameters: Maintain inert atmosphere, control reaction temperature (0°C to room temperature), and monitor progress via TLC.
Basic: How can the structure of this compound be confirmed experimentally?
Answer:
Multi-technique validation is essential:
- X-ray crystallography : Resolve crystal structure using SHELX software for refinement (SHELXL for small-molecule refinement) .
- NMR spectroscopy : Confirm substituent positions (e.g., acetyl and methoxy groups) via H and C NMR. For example, the methoxy proton appears as a singlet at ~3.8 ppm .
- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
Advanced: How can synthesis yields be optimized for this sulfonamide derivative?
Answer:
Yield optimization strategies include:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane improve solubility of intermediates .
- Stoichiometric control : Use a 10% excess of sulfonyl chloride to drive the reaction to completion .
- Temperature gradients : Start at 0°C to minimize side reactions, then gradually warm to room temperature.
Advanced: How should researchers address conflicting spectroscopic or crystallographic data?
Answer:
- Cross-validation : Compare NMR, IR, and mass spectra with computational predictions (e.g., density functional theory (DFT) for NMR shifts) .
- Crystallographic refinement : Use SHELXL to resolve ambiguities in electron density maps, especially for flexible moieties like the tetrahydroquinoline ring .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational changes affecting data .
Advanced: What experimental protocols are used to assess enzyme inhibition (e.g., carbonic anhydrase) by this compound?
Answer:
- Stopped-flow assay : Measure CO hydration activity using purified carbonic anhydrase isoforms (e.g., CA II or IX) .
- Procedure : Mix enzyme with compound (0.1–10 µM), then rapidly introduce CO-saturated buffer. Monitor pH change spectrophotometrically.
- Controls : Include acetazolamide as a positive control.
- Dose-response curves : Calculate IC values using non-linear regression analysis .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols during weighing .
- Waste disposal : Collect organic waste in sealed containers for incineration .
Advanced: How can computational modeling aid in studying this compound’s bioactivity?
Answer:
- Molecular docking : Use SMILES strings (e.g.,
COc1ccc(cc1)NS(=O)(=O)c1ccc(cc1)C(F)(F)F) to model interactions with target proteins (e.g., carbonic anhydrase). - ADMET prediction : Predict pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME.
Advanced: What strategies enable regioselective modification of the tetrahydroquinoline core?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
